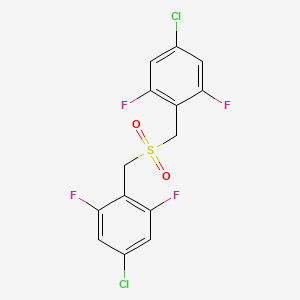
4-Chloro-2,6-difluorophenylmethylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-difluorophenylmethylsulfone: is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol It is characterized by the presence of a sulfone group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-difluorophenylmethylsulfone typically involves the reaction of 4-chloro-2,6-difluorobenzene with a sulfonylating agent under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-difluorophenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) are commonly used.
Reduction: Reducing agents such as (LiAlH4) or (NaBH4) are employed.
Substitution: Nucleophiles like amines , thiols , or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chloro-2,6-difluorophenylmethylsulfone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorophenylmethylsulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
4-Chlorophenyl methyl sulfone: Similar structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
4-Chloro-DL-phenylalanine: Contains a phenyl ring with chlorine substitution but differs significantly in its functional groups and applications.
Uniqueness: 4-Chloro-2,6-difluorophenylmethylsulfone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These substitutions enhance its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H8Cl2F4O2S |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chloro-2,6-difluorophenyl)methylsulfonylmethyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4O2S/c15-7-1-11(17)9(12(18)2-7)5-23(21,22)6-10-13(19)3-8(16)4-14(10)20/h1-4H,5-6H2 |
InChI Key |
DVEDLGZEKCACIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CS(=O)(=O)CC2=C(C=C(C=C2F)Cl)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
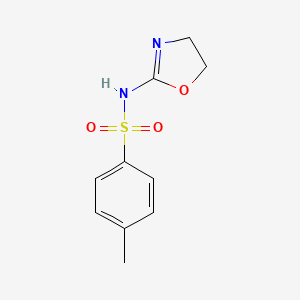
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12863866.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
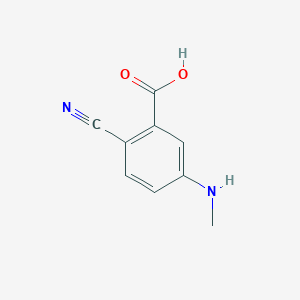
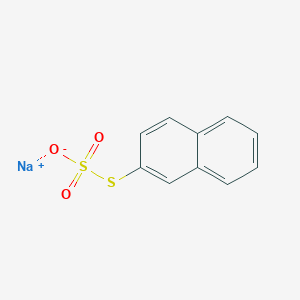
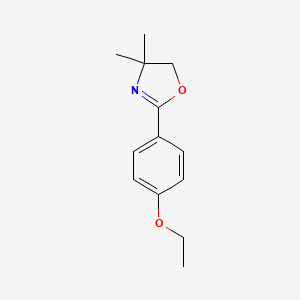
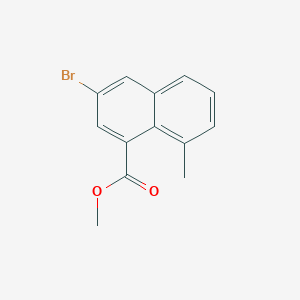
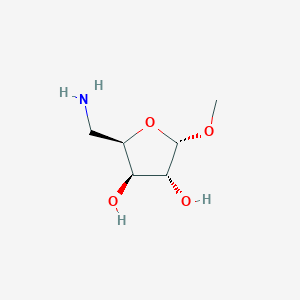
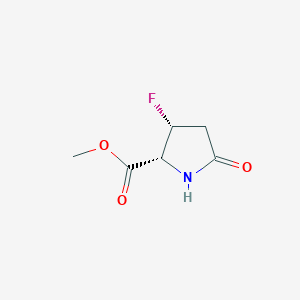
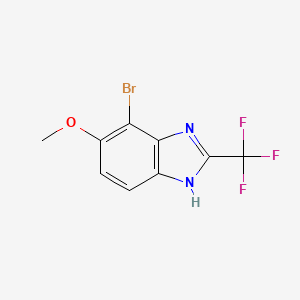
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
